1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a methoxy group, a thiazole ring, and a chromeno-pyrrole structure
Preparation Methods
The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Construction of the Chromeno-Pyrrole Core: This step may involve cyclization reactions, such as the Pictet-Spengler reaction, to form the chromeno-pyrrole core.
Functional Group Modifications: Introduction of the ethoxy and methoxy groups can be achieved through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations.
Scientific Research Applications
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new anticancer, antimicrobial, or anti-inflammatory agents.
Materials Science: Its potential as a building block for the synthesis of novel polymers or materials with specific electronic or optical properties is being explored.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring, for example, is known to interact with various biological targets, potentially inhibiting or activating specific pathways involved in disease processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, exhibit antimicrobial and antiviral activities.
Chromeno-Pyrrole Derivatives: These compounds are studied for their potential in drug development due to their diverse biological activities.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
The compound 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS No. 848683-71-6) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C24H26N2O5S
- Molecular Weight : 454.5 g/mol
- Chemical Structure : The compound features a chromeno-pyrrole backbone with ethoxy and methoxy substituents, along with a thiazole moiety.
Anticancer Properties
Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: MOLT4 Cell Line
A study investigating the effects of chromene derivatives on the MOLT4 leukemic cell line demonstrated that these compounds induce apoptosis and exhibit dose-dependent cytotoxicity. The findings indicated:
- IC50 Values:
- Compound C1: 400 ± 5.2 nM
- Compound C2: 250 ± 4.1 nM (most effective)
- Compound C3: 550 ± 3.6 nM
- Compound C4: 500 ± 3.8 nM
The study concluded that the derivatives could be promising candidates for further investigation due to their ability to trigger apoptotic pathways in cancer cells .
The proposed mechanisms through which the compound exerts its biological effects include:
- Induction of Apoptosis : The compound activates apoptotic pathways, as evidenced by increased expression of apoptotic genes in treated cells.
- Cell Cycle Arrest : Similar compounds have been shown to arrest the cell cycle at various phases, leading to reduced proliferation rates in cancer cells.
Comparative Analysis of Related Compounds
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
C1 | 400 ± 5.2 | Apoptosis induction |
C2 | 250 ± 4.1 | Apoptosis induction; most effective |
C3 | 550 ± 3.6 | Apoptosis induction |
C4 | 500 ± 3.8 | Apoptosis induction |
Additional Biological Activities
Beyond anticancer properties, derivatives of this compound may also exhibit other biological activities such as:
- Antimicrobial Activity : Some thiazole-containing compounds have shown promise against bacterial strains.
- Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation via modulation of inflammatory pathways.
Properties
Molecular Formula |
C24H20N2O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20N2O5S/c1-4-30-17-8-6-14(12-18(17)29-3)20-19-21(27)15-11-13(2)5-7-16(15)31-22(19)23(28)26(20)24-25-9-10-32-24/h5-12,20H,4H2,1-3H3 |
InChI Key |
AWVZZUFXXMSLOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C)OC |
Origin of Product |
United States |
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